molecular formula C7H14N4O B13174024 3-Amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol

3-Amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol

Katalognummer: B13174024
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: AJKCSTMNCKVHIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol is a compound that features a triazole ring, an amino group, and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the click chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale click chemistry processes, utilizing automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the molecule.

Wissenschaftliche Forschungsanwendungen

3-Amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol is unique due to the combination of the triazole ring with amino and hydroxyl groups, providing a versatile scaffold for various chemical modifications and applications.

Eigenschaften

Molekularformel

C7H14N4O

Molekulargewicht

170.21 g/mol

IUPAC-Name

3-amino-2-methyl-1-(1-methyltriazol-4-yl)propan-1-ol

InChI

InChI=1S/C7H14N4O/c1-5(3-8)7(12)6-4-11(2)10-9-6/h4-5,7,12H,3,8H2,1-2H3

InChI-Schlüssel

AJKCSTMNCKVHIF-UHFFFAOYSA-N

Kanonische SMILES

CC(CN)C(C1=CN(N=N1)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.